



# Application Notes and Protocols: In Vivo Imaging of Upadacitinib Tartrate Effects on Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Upadacitinib Tartrate |           |
| Cat. No.:            | B611593               | Get Quote |

### **Abstract**

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for treating several chronic inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and atopic dermatitis.[1][2] Its mechanism involves the disruption of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3][4] Assessing the therapeutic efficacy of Upadacitinib in vivo requires robust, non-invasive methods to visualize and quantify inflammatory processes. These application notes provide an overview of and detailed protocols for various in vivo imaging modalities to monitor the anti-inflammatory effects of Upadacitinib in preclinical and clinical research settings.

### Introduction: Mechanism of Action of Upadacitinib

Janus kinases (JAKs) are intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[3][5] This signal transduction occurs via the JAK-STAT pathway. When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[3]



Upadacitinib selectively inhibits JAK1, thereby interfering with the signaling of key proinflammatory cytokines such as IL-6.[1][8] By blocking this pathway, Upadacitinib reduces the production of inflammatory mediators, offering a targeted approach to managing immunemediated inflammatory diseases.[6][9] In vivo imaging allows for the longitudinal and quantitative assessment of Upadacitinib's impact on inflammation, providing crucial insights for drug development and clinical management.[10][11]



Click to download full resolution via product page

Caption: Upadacitinib selectively inhibits JAK1, blocking STAT phosphorylation and downstream gene transcription.

### In Vivo Imaging Modalities and Protocols



A variety of non-invasive imaging techniques can be employed to study the effects of Upadacitinib on inflammation.[10] The choice of modality depends on the specific biological question, the required resolution, and the translational relevance of the technique.[11]

### **Positron Emission Tomography (PET)**

PET imaging uses radiotracers to visualize and quantify metabolic and molecular processes. [12] For inflammation, the most common tracer is 18F-Fluorodeoxyglucose (18F-FDG), a glucose analog that accumulates in metabolically active cells like macrophages and lymphocytes, which are abundant at sites of inflammation.[13][14]

18F-FDG PET/CT is highly sensitive for detecting active synovitis and can be used to monitor therapeutic response in preclinical models of arthritis and in clinical studies.[13][15] Studies with other JAK inhibitors have demonstrated a reduction in 18F-FDG uptake in joints following treatment, correlating with clinical improvement.[16]

- Animal Model: Induce arthritis in rats or mice (e.g., Collagen-Induced Arthritis CIA or Adjuvant-Induced Arthritis - AIA). Allow disease to establish for 10-14 days until clinical signs (e.g., paw swelling) are evident.
- Treatment: Administer **Upadacitinib Tartrate** or vehicle control orally at the desired dose (e.g., 3-10 mg/kg, once daily) for a specified duration (e.g., 14-28 days).
- Imaging Agent: Fast animals for 6-8 hours to reduce background muscle uptake of 18F-FDG. Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
- Injection: Administer 18F-FDG (typically 5-15 MBq) via tail vein injection.
- Uptake Period: Allow the tracer to distribute for 40-60 minutes while the animal remains under anesthesia.[13]
- Image Acquisition:
  - Position the animal on the scanner bed of a microPET/CT system.
  - Perform a CT scan for anatomical co-registration and attenuation correction (e.g., 80 kVp, 500 μA).[13]



- Acquire a static PET scan over the region of interest (e.g., hind limbs) for 15-20 minutes.
- Data Analysis:
  - Reconstruct PET and CT images.
  - Fuse the PET and CT images.
  - Draw Regions of Interest (ROIs) around the inflamed joints (e.g., ankle, knee) on the coregistered images.
  - Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV), within each ROI.
  - Compare SUV values between Upadacitinib-treated and vehicle-treated groups.

### **Magnetic Resonance Imaging (MRI)**

MRI offers excellent soft-tissue contrast without using ionizing radiation, making it ideal for visualizing inflammation in joints and surrounding tissues.[17][18] Dynamic contrast-enhanced MRI (DCE-MRI) can assess synovial inflammation and vascularity, while diffusion-weighted MRI (DW-MRI) can detect changes in cellularity associated with inflammation.[19][20]

MRI is the clinical gold standard for imaging synovitis, bone edema, and erosions in inflammatory arthritis. It can be used to track changes in synovial volume and water diffusion as a measure of Upadacitinib's effect on joint inflammation and edema.

- Animal Model & Treatment: As described in the PET protocol.
- Imaging Preparation: Anesthetize the animal and position the inflamed limb within a suitable small animal MRI coil. Place a catheter in the tail vein for contrast agent administration.
- Image Acquisition:
  - Use a high-field small animal MRI scanner (e.g., 7T or higher).
  - Acquire pre-contrast T1-weighted and T2-weighted anatomical images of the joint.



- Begin a dynamic series of T1-weighted scans (DCE-MRI).
- After a few baseline scans, inject a Gadolinium-based contrast agent (e.g., Gd-DTPA, 0.2 mmol/kg) via the tail vein catheter.
- Continue acquiring dynamic T1-weighted images for 10-15 minutes to capture the enhancement pattern.
- Acquire post-contrast T1-weighted images with fat suppression to visualize synovial enhancement.
- Data Analysis:
  - Measure synovial volume on T2-weighted or post-contrast T1-weighted images.
  - For DCE-MRI, analyze the signal intensity-time curve in ROIs placed on the synovium to calculate parameters like enhancement rate and volume transfer constant (Ktrans), which reflect vascular permeability and blood flow.
  - Compare these quantitative parameters between treatment and control groups.

### **Ultrasound (US)**

Ultrasound is a cost-effective, real-time imaging modality widely used in rheumatology to assess joint inflammation.[21] Gray-scale US can detect synovial hypertrophy and joint effusions, while Power Doppler (PD) US is sensitive to the increased blood flow characteristic of active synovitis.[22]

In clinical settings, US is used to monitor disease activity and response to treatment in RA patients.[23] Real-world studies have shown that Upadacitinib treatment leads to significant reductions in both gray-scale and Power Doppler ultrasound scores in patients with RA.[24][25]

- Animal Model & Treatment: As described previously.
- Imaging Preparation: Anesthetize the animal. Remove fur from the area overlying the joint of interest (e.g., ankle) and apply ultrasound gel.
- Image Acquisition:



- Use a high-frequency ultrasound system with a linear transducer (e.g., >18 MHz).
- Obtain gray-scale images of the joint in longitudinal and transverse planes to assess for synovial hypertrophy and effusion.
- Activate the Power Doppler mode to assess vascularity within the synovium. Optimize PD settings (e.g., gain, pulse repetition frequency) to detect low-velocity flow without noise artifacts.
- Acquire images and video clips of the joint.
- Data Analysis:
  - Use a semi-quantitative scoring system (e.g., 0-3 scale) to grade synovial hypertrophy (gray-scale) and Power Doppler signal.
  - Sum the scores for multiple joints to obtain a composite score.
  - Compare scores at baseline and post-treatment, and between Upadacitinib-treated and control groups.

### **Quantitative Data Presentation**

Summarizing imaging data in a structured format is essential for comparing treatment effects. The following tables present clinical data on Upadacitinib's efficacy, as assessed by imaging modalities.

# Table 1: Inhibition of Structural Joint Damage with Upadacitinib (Radiographic Imaging)

This table summarizes the mean change from baseline in the modified Total Sharp Score (mTSS), a measure of structural joint damage assessed by X-ray, from two Phase 3 clinical trials in RA patients.[26]



| Study                          | Patient<br>Population        | Treatment<br>Group          | Mean Change<br>in mTSS<br>(Baseline to<br>Week 48) | P-value vs.<br>Comparator |
|--------------------------------|------------------------------|-----------------------------|----------------------------------------------------|---------------------------|
| SELECT-<br>EARLY[26]           | MTX-Naïve RA                 | Upadacitinib 15<br>mg QD    | 0.03                                               | <0.001 vs MTX             |
| Upadacitinib 30<br>mg QD       | 0.14                         | <0.001 vs MTX               |                                                    |                           |
| Methotrexate<br>(MTX)          | 1.00                         | -                           | _                                                  |                           |
| SELECT-<br>COMPARE[26]<br>[27] | MTX-Inadequate<br>Responders | Upadacitinib 15<br>mg + MTX | 0.28                                               | <0.001 vs<br>Placebo      |
| Adalimumab +                   | 0.39                         | <0.001 vs<br>Placebo        |                                                    |                           |
| Placebo + MTX                  | 1.73                         | -                           | _                                                  |                           |

# Table 2: Improvement in Ultrasound Scores with Upadacitinib in RA Patients

This table presents data from a real-world study on the change in disease activity scores and ultrasound findings in RA patients treated with Upadacitinib.[24]

| Parameter                       | Baseline (Mean ±<br>SD) | Week 24 (Mean ±<br>SD) | P-value |
|---------------------------------|-------------------------|------------------------|---------|
| DAS28-CRP                       | 5.57 ± 1.24             | 2.93                   | <0.05   |
| Ultrasound Gray-<br>Scale Score | 23.00 ± 2.96            | Significantly Reduced  | <0.05   |
| Ultrasound Power Doppler Score  | 15.00 ± 2.56            | Significantly Reduced  | <0.05   |



### **Experimental and Logical Workflows**

Visualizing the experimental process and the logical basis of the imaging readout is crucial for planning and interpretation.



Click to download full resolution via product page

Caption: General experimental workflow for in vivo imaging of Upadacitinib effects in an arthritis model.





Click to download full resolution via product page

Caption: Logical relationship between Upadacitinib's action and resulting changes in imaging signals.

### Conclusion

In vivo imaging provides powerful, non-invasive tools for evaluating the anti-inflammatory effects of **Upadacitinib Tartrate**. Modalities such as PET, MRI, and ultrasound offer quantitative readouts that correlate with disease activity and therapeutic response.[10][16][24] The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively design and execute studies aimed at characterizing the in vivo efficacy of JAK inhibitors in inflammatory disease models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 7. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 10. Frontiers | Editorial: Imaging the immune response in inflammatory preclinical in vivo models [frontiersin.org]
- 11. Imaging inflammation and its resolution in health and disease: current status, clinical needs, challenges, and opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo quantitative imaging of hippocampal inflammation in autoimmune neuroinflammatory conditions: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo molecular imaging of experimental joint inflammation by combined 18F-FDG positron emission tomography and computed tomography PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rmdopen.bmj.com [rmdopen.bmj.com]
- 16. researchgate.net [researchgate.net]

### Methodological & Application





- 17. Tracking immune cells in vivo using magnetic resonance imaging PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Imaging Inflammation From Whole Body Imaging to Cellular Resolution [frontiersin.org]
- 19. neurosciencenews.com [neurosciencenews.com]
- 20. physicsworld.com [physicsworld.com]
- 21. Biomedicines | Free Full-Text | Ultrasound Evaluation of Therapeutic Response to Tofacitinib and Upadacitinib in Patients with Rheumatoid Arthritis—Real-Life Clinical Data [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Clinical and ultrasound remission at 48 weeks of upadacitinib in rheumatoid arthritis: real-world results from the Italian multicenter UPARAREMUS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Inhibition of structural joint damage progression with upadacitinib in rheumatoid arthritis: 1-year outcomes from the SELECT phase 3 program PMC [pmc.ncbi.nlm.nih.gov]
- 27. Radiographic Outcomes in Patients with Rheumatoid Arthritis Receiving Upadacitinib as Monotherapy or in Combination with Methotrexate: Results at 2 Years - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging of Upadacitinib Tartrate Effects on Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611593#in-vivo-imaging-of-upadacitinib-tartrate-effects-on-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com